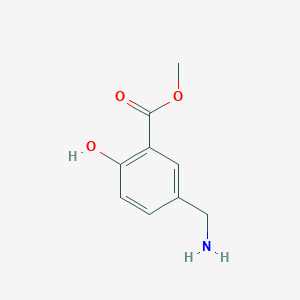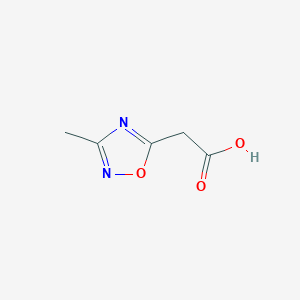
2-(3-Methyl-1,2,4-oxadiazol-5-yl)essigsäure
Übersicht
Beschreibung
“2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” is a compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This compound has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another approach involves the coupling of amidoximes with carbonyl-based compounds such as aldehydes, carboxylic acids, and their derivatives .
Molecular Structure Analysis
The molecular structure of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” consists of a 1,2,4-oxadiazole ring attached to an acetic acid moiety . The 1,2,4-oxadiazole ring contains one oxygen and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific compound and reaction conditions . For example, one study reported the conversion of primary amine intermediates to dimethylamine groups, followed by reaction with iodomethane to yield quaternary ammonium analogues .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antikrebsmittel
Der 1,2,4-Oxadiazol-Rest ist für sein Potenzial in der Krebstherapie bekannt. Derivate dieser Verbindung wurden als selektive Inhibitoren von humanen Carboanhydrase-Isoformen identifiziert, die mit Krebs in Verbindung stehen . Die einzigartige Struktur von 2-(3-Methyl-1,2,4-oxadiazol-5-yl)essigsäure ermöglicht es, sie in Pharmakophore einzubauen, was möglicherweise zu neuen Antikrebsmitteln führt.
Altern und altersbedingte Krankheiten
Die Forschung hat gezeigt, dass 1,2,4-Oxadiazol-Derivate als Mittel zur Behandlung altersbedingter Krankheiten wirken können . Die spezifischen Anwendungen auf diesem Gebiet werden noch erforscht, aber die Fähigkeit der Verbindung, biologische Pfade zu modulieren, könnte zu Durchbrüchen in der Gerontologie führen.
Antimikrobielle Anwendungen
Der Oxadiazolring ist ein häufiges Merkmal in Molekülen mit antimikrobiellen Eigenschaften . Daher könnte this compound als Baustein für die Entwicklung neuer antimikrobieller Wirkstoffe dienen, insbesondere gegen resistente Bakterienstämme.
PPAR-Agonisten für Stoffwechselerkrankungen
Verbindungen, die den 1,2,4-Oxadiazol-Rest enthalten, wurden als potenzielle Peroxisom-Proliferator-aktivierte Rezeptor (PPAR) α/δ-Dualagonisten synthetisiert . Diese Rezeptoren spielen eine entscheidende Rolle bei der Regulierung des Stoffwechsels, und Agonisten können zur Behandlung von Erkrankungen wie Diabetes und Hyperlipidämie eingesetzt werden.
Sirtuin 2-Inhibitoren für neurodegenerative Erkrankungen
Sirtuin 2 ist ein Enzym, das am Fortschreiten neurodegenerativer Erkrankungen beteiligt ist. Einige 1,2,4-Oxadiazol-Derivate wurden als Sirtuin 2-Inhibitoren identifiziert, was darauf hindeutet, dass this compound ein Vorläufer für Medikamente sein könnte, die auf Erkrankungen wie Parkinson-Krankheit abzielen .
Energetische Materialien und energiereiche Moleküle
Das Oxadiazolringsystem wird aufgrund seiner energetischen Natur oft zur Herstellung energiereicher Materialien untersucht. Derivate von this compound könnten zur Synthese von Verbindungen mit günstigem Sauerstoffbilanz und positiver Bildungsenthalpie verwendet werden, die in der Materialwissenschaft nützlich sind .
Synthese von Ionensalzen und leitfähigen Materialien
Die elektronischen Eigenschaften des Oxadiazolrings machen ihn zur Synthese von Ionensalzen geeignet. Diese Salze haben Anwendungen in leitfähigen Materialien und könnten bei der Entwicklung elektronischer Geräte verwendet werden .
Chemische Bausteine für heterozyklische Verbindungen
Als heterozyklischer Baustein kann this compound zur Synthese einer Vielzahl heterozyklischer Verbindungen verwendet werden. Diese Verbindungen haben vielfältige Anwendungen, einschließlich der medizinischen Chemie für die Entdeckung und Entwicklung von Medikamenten .
Zukünftige Richtungen
The future directions for research on “2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” and similar compounds could include further exploration of their biological activities and potential applications in drug discovery . Additionally, optimization of their synthesis methods and investigation of their mechanisms of action could also be areas of interest .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with peroxisome proliferator-activated receptors (pparδ/β) . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on its structural similarity to other oxadiazole compounds, it may form intramolecular hydrogen bonds , which could influence its interaction with its targets.
Biochemical Pathways
If it does indeed interact with pparδ/β as suggested by the synthesis of similar compounds , it could potentially influence lipid metabolism, glucose homeostasis, and inflammatory responses .
Result of Action
If it does interact with PPARδ/β, it could potentially influence gene expression related to lipid metabolism, glucose homeostasis, and inflammation .
Eigenschaften
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-6-4(10-7-3)2-5(8)9/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLXTCXODDVKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612220 | |
| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55151-91-2 | |
| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


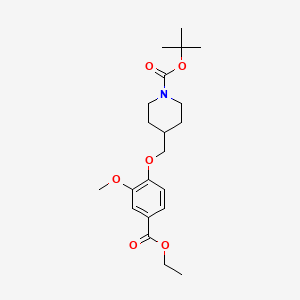
![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)
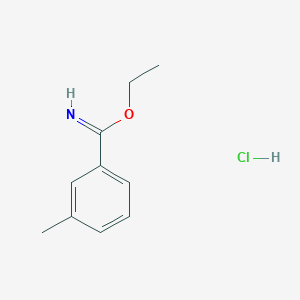
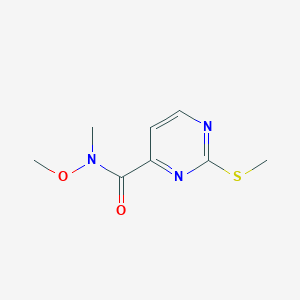


![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)
